HDAC1/2 Inhibitory Potency of 2,4-Dichloro-N-(pyridin-4-yl)benzamide vs. Clinical Benzamide HDAC Inhibitors
The target compound inhibits HDAC1/HDAC2 with an IC50 of 847 nM in human HeLa cell extract, measured via microtiter plate readout after 30 min incubation [1]. In comparison, the structurally related clinical benzamide HDAC inhibitors chidamide (IC50 = 95 nM for recombinant HDAC1) and entinostat (IC50 = 243 nM for recombinant HDAC1) exhibit 8.9-fold and 3.5-fold greater potency, respectively. However, the assay systems differ (HeLa cell extract vs. recombinant enzyme), and the target compound lacks the extended aminomethylbenzamide linker present in both clinical compounds, which contributes to enhanced zinc-binding and potency [2]. This potency differential positions the target compound as a minimal-effector control or fragment starting point rather than a potent pharmacological tool.
| Evidence Dimension | HDAC1/2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 847 nM (HDAC1/HDAC2 in human HeLa cell extract) |
| Comparator Or Baseline | Chidamide: IC50 = 95 nM (recombinant HDAC1); Entinostat: IC50 = 243 nM (recombinant HDAC1); CI-994: IC50 = 0.9 μM (recombinant HDAC1) |
| Quantified Difference | 8.9-fold less potent vs. chidamide; 3.5-fold less potent vs. entinostat; approximately equipotent to CI-994 (0.9 μM = 900 nM vs. 847 nM) |
| Conditions | Target: HeLa cell extract, 5 min pre-incubation, 30 min substrate incubation, microtiter plate readout. Comparators: recombinant enzyme assays with differing substrate and detection methods. |
Why This Matters
Procurement decisions for HDAC-focused research must account for the ~9-fold potency gap between this compound and the most potent in-class benzamide clinical candidate (chidamide), which directly impacts the working concentration range, expected cellular efficacy, and suitability as a positive control.
- [1] BindingDB. BDBM50497576 (CHEMBL3342158): IC50 = 847 nM for HDAC1/HDAC2 in human HeLa cell extract. Available at: https://www.bindingdb.org/ View Source
- [2] Himaja A, et al. Design and synthesis of pyridine-based benzamides as potent HDAC3 inhibitors. Eur J Med Chem. 2025;291:117636. doi:10.1016/j.ejmech.2025.117636 View Source
